REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:14])[CH2:3][O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([Br:12])=[CH:7][C:6]=1Br.CC([O-])=O.[K+].C(O[Na])=O.CN(C=O)C>[N+](CC)(CC)(CC)CC.[Cl-].O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Br:12][C:8]1[CH:9]=[C:10]([CH3:11])[C:5]2[O:4][CH2:3][C:2]([CH3:14])([CH3:1])[C:6]=2[CH:7]=1 |f:1.2,5.6,8.9.10.11|
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
CC(COC1=C(C=C(C=C1C)Br)Br)=C
|
Name
|
KOAc
|
Quantity
|
544 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
181 mg
|
Type
|
reactant
|
Smiles
|
C(=O)O[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
490 mg
|
Type
|
catalyst
|
Smiles
|
[N+](CC)(CC)(CC)CC.[Cl-]
|
Name
|
|
Quantity
|
36 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a nitrogen flushed 100 mL round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc/hexanes (1:3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(C(CO2)(C)C)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 20.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |